molecular formula C24H31FO6 B000751 Triamcinolone acetonide CAS No. 76-25-5

Triamcinolone acetonide

Cat. No.: B000751
CAS No.: 76-25-5
M. Wt: 434.5 g/mol
InChI Key: YNDXUCZADRHECN-UHFFFAOYSA-N
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Description

Triamcinolone acetonide is a synthetic glucocorticoid with potent anti-inflammatory, antipruritic, and immunosuppressive properties. It is widely used in dermatology, ophthalmology, rheumatology, and otolaryngology for conditions such as psoriasis, eczema, osteoarthritis (OA), and allergic rhinitis . Its molecular structure includes a 16α,17α-acetonide group, which enhances lipophilicity, prolonging its local therapeutic effects while minimizing systemic absorption . Formulations include topical creams, injectable suspensions (e.g., this compound crystalline suspension, TAcs), and extended-release intra-articular (IA) formulations (e.g., this compound extended-release, TA-ER) .

Preparation Methods

Industrial Four-Step Synthesis of Triamcinolone Acetonide

Oxidation of Tetraene Acetate

The synthesis begins with tetraene acetate as the starting material, dissolved in acetone at 0–5°C. Formic acid is added as a catalyst, followed by potassium permanganate (KMnO₄) as the oxidant. This step introduces hydroxyl groups at strategic positions while maintaining the steroid backbone. Thin-layer chromatography (TLC) monitors reaction completion, after which a 10% sodium carbonate solution quenches excess oxidant. The oxide intermediate is isolated via suction filtration with a 98.5% yield in optimized conditions .

Key Parameters:

  • Temperature : Strictly controlled at 0–5°C to prevent side reactions.

  • Solvent System : Acetone enhances solubility of hydrophobic intermediates.

  • Oxidant : KMnO₄ selectively oxidizes allylic positions without degrading the steroidal skeleton .

Hydrolysis of the Oxide Intermediate

The oxide undergoes hydrolysis in a methanol-dichloromethane mixture under nitrogen protection. Sodium hydroxide (4% in methanol) deacetylates the compound at -5°C, followed by acetic acid neutralization to pH 7. Reduced pressure concentration removes solvents, yielding a hydrolysate with an 80% yield. This step is critical for activating reactive sites for subsequent epoxidation .

Epoxidation and Halogenation

The hydrolysate reacts with perchloric acid in acetone to form a ketal intermediate. N-Bromosuccinimide (NBS) introduces a bromine atom at position 9, facilitated by sodium carbonate and potassium hydroxide. After pH adjustment to 7, the epoxy compound precipitates upon cooling and is filtered with >95% purity .

Fluoridation and Final Isolation

The epoxy intermediate is treated with hydrogen fluoride (HF) in dimethylformamide (DMF), introducing fluorine at position 9. Dilution with water precipitates this compound, which is filtered and dried. This step achieves a near-quantitative yield, with the final product exhibiting >99% HPLC purity .

Radiolabeling Synthesis for Pharmacokinetic Studies

Protection of Hydroxyl Groups

This compound is converted to a bis-silyl ether derivative using trimethylsilyl chloride. This protection prevents unwanted side reactions during subsequent hydrogenation .

Hydrogenation and Enol-Lactone Formation

Palladium on carbon (Pd/C) catalyzes hydrogenation of the Δ⁴ double bond, yielding a 3-oxo intermediate. Treatment with selenium dioxide forms an enol-lactone, enabling regioselective Grignard addition with ¹⁴C-methylmagnesium iodide. This introduces a radioactive carbon at position 4 for tracer studies .

Final Oxidation and Deprotection

Selenium dioxide regenerates the Δ¹ double bond, and hydrochloric acid removes silyl protecting groups. The radiolabeled product is isolated with a 72% overall yield, validated by mass spectrometry .

Historical Methods and Formulation Considerations

Early Synthetic Routes

U.S. Patents 2,990,401 and 3,035,050 describe foundational methods using cortisone derivatives as starting materials. These routes involve microbial hydroxylation and acetonide formation via ketalization, but suffer from low yields (45–60%) due to multiple purification steps .

Micronization for Injectable Formulations

Post-synthesis, this compound is micronized to particles <100 μm for sustained-release injectables. Milling in aqueous suspensions with polysorbate 80 ensures uniform particle distribution, critical for minimizing injection-site irritation .

Comparative Analysis of Synthetic Methods

Parameter Industrial Method Radiolabeling Historical Routes
Starting MaterialTetraene acetatePreformed TACortisone derivatives
Total Steps468–10
Overall Yield82%72%45–60%
Key ReagentsKMnO₄, HF/DMF¹⁴C-MeMgI, SeO₂Microbial enzymes
ScalabilityIndustrial (kg-scale)Lab-scale (mg)Pilot-scale

Chemical Reactions Analysis

Metabolic Reactions

Triamcinolone acetonide undergoes hepatic and systemic metabolism, producing less active metabolites:

Table 2: Major Metabolic Pathways

MetaboliteBiotransformationEnzymatic SystemExcretion RouteSource
6β-hydroxythis compound Hydroxylation at C6CYP3A4/5Urine (37%)
21-carboxythis compound Oxidation at C21Alcohol dehydrogenaseFeces (51%)
  • Pharmacokinetic Data :
    • Plasma protein binding: ~68% .
    • Half-life: ~2.26 hours (intranasal administration) .
    • Total clearance: Presystemic metabolism accounts for >90% elimination .

Degradation Reactions

Degradation occurs under thermal, photolytic, and oxidative conditions:

Table 3: Stability and Degradation Profile

ConditionObservationDegradation ProductsSource
Thermal (292–294°C) Melting with decompositionCarbonized residues
UV Light PhotoisomerizationUnidentified epoxides
Oxidative (H₂O₂) C21-oxidation to carboxylic acid derivatives21-carboxy metabolites
  • Stability in Formulations :
    • Nanocrystal suspensions remain stable for >6 months at 4–8°C, with no chemical interaction between this compound and stabilizers (e.g., poloxamer 188) .
    • Aqueous solutions degrade rapidly at pH >7 due to hydrolysis of the acetal group .

Reactivity with Functional Groups

  • Acetal Group : Resists hydrolysis under acidic conditions but degrades in alkaline media (pH >9) .
  • Fluorine Substituent : Enhances metabolic stability by reducing CYP-mediated oxidation .
  • Ketone at C3/C20 : Participates in Schiff base formation with primary amines under non-aqueous conditions .

Industrial-Scale Reaction Optimization

  • Milling Process : Wet milling with zirconia beads (0.1 mm) reduces particle size to 200–400 nm, enhancing solubility .
  • Drying : Lyophilization preserves crystallinity (confirmed via XRPD) with moisture content <2% .

Scientific Research Applications

Dermatological Applications

TAC is extensively used in dermatology for treating inflammatory skin conditions. It is effective for:

  • Atopic Dermatitis : TAC is frequently employed as a topical treatment to alleviate symptoms associated with atopic dermatitis, providing significant relief from itching and inflammation .
  • Psoriasis : Intralesional injections of TAC can effectively reduce psoriatic plaques, promoting skin healing .
  • Contact Dermatitis : It is also prescribed for contact dermatitis, including reactions to poison ivy and other allergens .

Table 1: Dermatological Conditions Treated with TAC

ConditionApplication MethodEfficacy
Atopic DermatitisTopicalHigh
PsoriasisIntralesional InjectionModerate to High
Contact DermatitisTopicalHigh

Ocular Applications

Recent studies have highlighted the potential of TAC in ocular therapy. A study developed triamcinolone acetonide nanocrystals (TA-NC) aimed at enhancing ocular corticosteroid therapy. The findings indicated that TA-NC significantly alleviated inflammatory signs in an experimental model of uveitis, demonstrating superior efficacy compared to traditional formulations .

Table 2: Ocular Conditions Treated with TAC

ConditionApplication MethodEfficacy
UveitisNanocrystal formulationHigh
Ocular InflammationIntravitreal InjectionModerate

Pain Management

TAC is utilized in pain management, particularly for musculoskeletal disorders. Clinical trials have demonstrated its effectiveness when administered via intra-articular injections for conditions such as:

  • Rheumatoid Arthritis : TAC injections can reduce joint inflammation and pain .
  • Gouty Arthritis : It is commonly used for acute gout flares, providing rapid relief from symptoms .

Table 3: Pain Management Applications of TAC

ConditionApplication MethodEfficacy
Rheumatoid ArthritisIntra-articular InjectionHigh
Gouty ArthritisIntra-articular InjectionHigh

Respiratory Applications

TAC has been investigated for its use in respiratory conditions. A clinical trial assessed the application of TAC paste on endotracheal tubes (ETTs) to reduce postoperative sore throat (POST). Results showed a significant decrease in the incidence and severity of POST when using TAC compared to chlorhexidine jelly .

Table 4: Respiratory Applications of TAC

ConditionApplication MethodEfficacy
Postoperative Sore ThroatLubrication on ETTsSignificant reduction

Other Medical Applications

TAC is also applied in various other medical scenarios:

  • Allergic Conditions : Used as a nasal spray for seasonal allergic rhinitis .
  • Systemic Conditions : Employed in the treatment of adrenocortical insufficiency and systemic lupus erythematosus (SLE) .

Case Studies and Research Findings

  • Intratympanic Administration : A randomized clinical trial evaluated the pharmacokinetics of TAC after intratympanic injection in patients with hearing loss. The study found that TAC levels were significantly higher in perilymph compared to plasma, suggesting effective localized delivery for inner ear conditions .
  • Nanocrystal Development : Research on TA-NC indicated that this formulation not only improved therapeutic efficacy but also reduced side effects associated with conventional corticosteroid treatments, highlighting the potential for innovative drug delivery systems in ocular therapy .
  • Pain Relief Studies : Multiple randomized controlled trials have confirmed the effectiveness of TAC in reducing pain associated with various inflammatory conditions through targeted injections, emphasizing its role as a powerful analgesic agent .

Mechanism of Action

Triamcinolone acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the transcription of specific genes. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation. Additionally, it reduces capillary permeability and stabilizes lysosomal membranes, thereby decreasing inflammation and immune responses .

Comparison with Similar Compounds

Pharmacokinetic and Pharmacodynamic Comparisons

Triamcinolone Acetonide Extended-Release (TA-ER) vs. Crystalline Suspension (TAcs)

TA-ER is designed for prolonged synovial presence in OA treatment. Key differences include:

Parameter TA-ER TAcs Reference
Mean Cmax (ng/mL) 0.8 15.0
Plasma half-life (hours) ~453.7 ~60.9
AUC∞ (ng·h/mL) ~50% lower Higher systemic exposure
Blood glucose impact Minimal elevation Significant elevation

TA-ER demonstrates 18-fold lower peak plasma concentrations and fourfold longer half-life than TAcs, reducing systemic exposure and glucose dysregulation risks in diabetic patients .

This compound vs. Hydrocortisone

In dermatology, 0.1% this compound ointment outperforms 1% hydrocortisone in anti-inflammatory efficacy due to higher glucocorticoid receptor affinity . Clinical studies report superior resolution of eczema and psoriasis lesions with this compound .

This compound vs. Fluocinolone Acetonide

Fluocinolone acetonide (0.025% ointment), a difluorinated derivative, shows comparable efficacy to this compound (0.1%) in steroid-responsive dermatoses but with a lower incidence of skin atrophy due to reduced potency .

Efficacy in Specific Conditions

Osteoarthritis (OA) Pain Management
  • TA-ER vs. TAcs : In phase III trials, TA-ER provided comparable pain relief to TAcs (Table 2) but with a 24% lower incidence of glucose elevation in type 2 diabetes patients .
  • WOMAC Scores: TA-ER significantly improved pain, stiffness, and physical function over TAcs and placebo, attributed to sustained synovial drug levels .
Outcome (Week 12) TA-ER TAcs Placebo
>30% pain reduction 67.3% 65.1% 53.0%
AE incidence 55.3% 56.5% 53.1%
Keloid and Hypertrophic Scars

Combining this compound with 5-fluorouracil (5-FU) yields 84% "good to excellent" results versus 68% with this compound alone, reducing recurrence rates and injection-related pain .

Ophthalmology: this compound vs. Conbercept

In wet age-related macular degeneration, conbercept (anti-VEGF) achieved superior best-corrected visual acuity (BCVA) and central retinal thickness reduction compared to this compound intravitreal injections at 6 months .

Key Research Findings and Clinical Implications

  • Extended-Release Advantage : TA-ER’s pharmacokinetic profile supports its use in OA patients with comorbidities like diabetes .
  • Combination Therapies: this compound + 5-FU is a first-line option for keloids, balancing efficacy and safety .
  • Formulation Innovations: Nanoparticle-encapsulated this compound enables 35-day sustained release, improving adherence in chronic conditions .

Biological Activity

Triamcinolone acetonide (TA) is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Its biological activity is significant in various clinical applications, including dermatology, ophthalmology, and the treatment of inflammatory conditions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through glucocorticoid receptor agonism. Upon binding to the glucocorticoid receptor, TA influences gene expression that leads to the following actions:

  • Inhibition of Inflammatory Mediators : TA inhibits phospholipase A2, which reduces the production of arachidonic acid and subsequently decreases the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .
  • Reduction of Immune Response : It suppresses the activity of nuclear factor kappa-B (NF-kB), leading to decreased production of pro-inflammatory cytokines like interleukin-6 and interleukin-8 .
  • Vascular Effects : TA reverses vascular dilation and reduces vascular permeability, which prevents the migration of macrophages and leukocytes to sites of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound varies based on the route of administration. For instance:

  • Intravenous Administration : A 16 mg oral dose achieves a maximum concentration (C_max) of approximately 5.23 ng/mL after about 2.24 hours (T_max) with an area under the curve (AUC) of 36.0 ng*h/mL .
  • Intra-articular Injection : Studies indicate that TA levels in systemic blood peak at around 35 ng/mL by day three post-injection, with a plateau observed thereafter .

Clinical Applications and Case Studies

This compound is utilized in various clinical settings. The following table summarizes key applications and findings from clinical studies:

Indication Dosage/Route Study Findings
Dermatoses Spray 1-4 times daily for 28 daysSignificant improvement in dermatoses scores; 64% clear or almost clear by Day 28 .
Multiple Sclerosis 40 mg intraspinal injectionEffective in reducing symptoms; administered every 6-12 weeks .
Cystoid Macular Edema Retrobulbar injection (40-80 mg)Improved visual outcomes; significant reduction in edema observed .
Keloids Intralesional injection (40 mg)Mixed results; not recommended as a first-line treatment due to variable efficacy .
Balanitis Xerotica Obliterans Injection (dosage varies)Recommended based on multiple studies; effective in symptom management .

Research Findings

Recent studies have highlighted both the therapeutic potential and limitations of this compound:

  • Impact on Mesenchymal Stem Cells (MSCs) : A study demonstrated that TA treatment induced apoptosis in human bone marrow-derived MSCs while promoting adipogenesis and impairing chondrogenesis. This raises concerns regarding its use in joint recovery scenarios where MSCs play a crucial role .
  • Adjunctive Use in Ocular Trauma : The ASCOT study evaluated TA's effectiveness as an adjunctive treatment during vitrectomy for open globe trauma. Results indicated improved clinical outcomes when compared to standard care alone .
  • Long-term Efficacy in Dermatoses : A comprehensive review showed that patients using this compound spray experienced rapid improvement in skin conditions, with over half reporting significant changes within three days .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and stability of triamcinolone acetonide in experimental formulations?

To verify purity, follow United States Pharmacopeia (USP) guidelines, which specify chromatographic methods (e.g., HPLC) to quantify this compound within 97.0–102.0% of the labeled amount. Stability testing should include accelerated degradation studies under varying temperatures and humidity, with degradation products monitored via mass spectrometry. Storage conditions must adhere to USP standards (e.g., protection from moisture and heat) to prevent molecular breakdown .

Q. What key pharmacokinetic parameters should be prioritized when designing studies involving this compound?

Critical parameters include:

  • Peak plasma concentration (Cmax): Indicates systemic exposure risk.
  • Area under the curve (AUC): Reflects total drug exposure over time.
  • Half-life (t½): Determines dosing frequency.
    For intra-articular (IA) formulations, compare extended-release (ER) vs. conventional suspension (CS) pharmacokinetics. ER formulations exhibit lower Cmax (18× reduction) and prolonged half-life (4× longer) compared to CS, reducing systemic toxicity risks .

Q. How should a research question comparing this compound formulations be structured?

Use the PICOT framework :

  • Population: Target cohort (e.g., osteoarthritis patients).
  • Intervention: ER formulation.
  • Comparison: CS formulation.
  • Outcome: Pain reduction (VAS score).
  • Time: 24-week follow-up.
    This structure ensures clarity and aligns with clinical trial design standards .

Q. What analytical methods are recommended for identifying this compound in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting low plasma concentrations (e.g., ER formulations at 0.8 ng/mL). Validate assays for specificity, sensitivity, and linearity across expected concentration ranges. Include internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. How can researchers mitigate bias in preclinical studies of this compound?

Implement blinded randomization in animal models, stratify by baseline disease severity, and use objective endpoints (e.g., histopathology scores). For in vitro studies, include vehicle controls to account for solvent effects. Pre-register protocols on platforms like Open Science Framework to reduce reporting bias .

Advanced Research Questions

Q. How can contradictions in systemic exposure data between ER and CS this compound formulations be resolved?

Conduct head-to-head pharmacokinetic studies with matched dosing protocols. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare AUC∞ values: ER shows 50% lower total exposure than CS despite longer residence time (453.7 vs. 60.9 hours). Validate findings with population pharmacokinetic analyses across diverse cohorts .

Q. What methodological considerations are critical when replicating chromatographic purity tests for this compound?

  • Column selection: Use C18 reverse-phase columns with 5 µm particle size for optimal resolution.
  • Mobile phase: Acetonitrile/water gradients (e.g., 40:60 to 70:30) effectively separate this compound from degradation products.
  • Detection: UV absorption at 254 nm balances sensitivity and specificity.
    Document all parameters (flow rate, injection volume) to ensure reproducibility. Raw data should be archived in supplemental materials .

Q. How can researchers optimize experimental designs for novel this compound delivery systems (e.g., nanoparticles)?

  • In vitro release testing: Use dialysis membranes in sink conditions to simulate physiological release.
  • In vivo imaging: Label nanoparticles with near-infrared dyes to track biodistribution.
  • Safety profiling: Measure plasma cortisol suppression as a biomarker of hypothalamic-pituitary-adrenal (HPA) axis inhibition. Compare results to existing ER/CS formulations to assess therapeutic index improvements .

Q. What strategies address conflicting efficacy outcomes in this compound clinical trials for osteoarthritis?

Perform meta-analyses with subgroup stratification by:

  • Joint involvement: Knee vs. hip vs. small joints.
  • Disease stage: Early (inflammatory) vs. advanced (structural damage).
    Use mixed-effects models to adjust for covariates like BMI and baseline pain scores. Contradictions may arise from differences in IA injection accuracy or synovial fluid volume .

Q. How can mechanistic studies elucidate this compound’s off-target effects on glucose metabolism?

  • Transcriptomics: RNA sequencing of hepatocytes exposed to this compound to identify dysregulated gluconeogenesis pathways.
  • Kinase assays: Test inhibition of insulin receptor substrate (IRS) phosphorylation.
  • Animal models: Use hyperglycemic clamp techniques in diabetic rodents to quantify insulin resistance. Correlate findings with plasma drug levels measured via LC-MS/MS .

Methodological Notes

  • Data Presentation: For complex datasets (e.g., pharmacokinetic curves), use error bars representing SEM and annotate statistical significance (p-values) directly on graphs .
  • Literature Review: Prioritize primary sources indexed in PubMed or Web of Science. Exclude non-peer-reviewed platforms (e.g., ) .
  • Ethical Compliance: For human studies, document IRB approvals and include adverse event (AE) reporting protocols aligned with CONSORT guidelines .

Properties

IUPAC Name

12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXUCZADRHECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76-25-5
Record name Pregna-1,4-diene-3,20-dione, 9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11.beta.,16.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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